

Synthesis and discovery of the neurotrophic drug J147

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An In-depth Technical Guide to the Synthesis and Discovery of the Neurotrophic Drug J147

Introduction

J147 is a novel, experimental drug candidate with significant potential for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD).[1][2] Developed at the Salk Institute, its discovery was the result of a unique screening strategy that deviated from the conventional focus on amyloid plaque reduction.[1][3][4] Instead of targeting a single, disease-specific pathway, the development of J147 was based on a multi-target approach aimed at addressing the complex, age-associated pathologies underlying neurodegeneration.[3][5] J147 is an orally active, potent, and broadly neuroprotective compound that has demonstrated the ability to reverse cognitive deficits in animal models of Alzheimer's disease.[2][6] This technical guide provides a comprehensive overview of the synthesis, discovery, mechanism of action, and key experimental data related to J147.

Discovery of J147: A Phenotypic Screening Approach

The discovery of J147 was rooted in a cell-based phenotypic screening paradigm designed to identify compounds that could protect neurons from multiple age-associated toxicities.[3][5] This approach contrasts with the target-based strategies common in AD drug development, which have historically focused on the amyloid-beta peptide.[1][4]



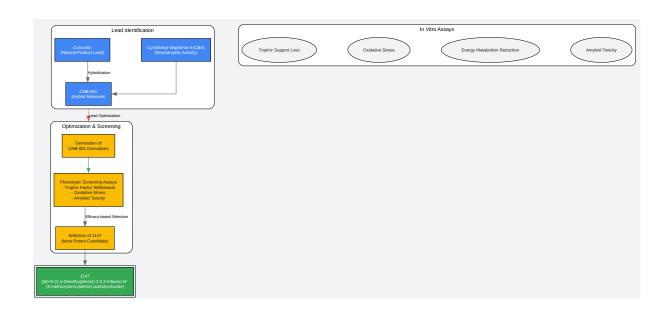




The development process began with curcumin, a natural compound from turmeric known for its anti-inflammatory and antioxidant properties.[7] To improve upon curcumin's poor bioavailability and neurotrophic activity, a series of hybrid molecules were synthesized combining its structure with cyclohexyl-bisphenol A (CBA), a compound with known neurotrophic effects.[5][7] This initial effort led to the creation of CNB-001, which showed improved stability and neuroprotective capabilities.[7]

Further refinement and derivatization of CNB-001 led to the synthesis of J147, a significantly more potent molecule.[7] The selection of J147 was based on its efficacy in a battery of in vitro assays modeling various aspects of neurodegeneration, including loss of trophic support, oxidative stress, and amyloid toxicity.[5]





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Discovery workflow for J147.



Synthesis of J147

J147, chemically known as (E)-N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene) acetohydrazide, is synthesized through a straightforward two-step process.[8][9] The synthesis involves the condensation of 2,4-dimethylphenylhydrazine with 3-methoxybenzaldehyde, followed by acylation with trifluoroacetic anhydride.

Step 1: Formation of Hydrazone Intermediate The first step is the reaction between 1-(2,4-dimethylphenyl)hydrazine and 3-methoxybenzaldehyde in ethanol at room temperature. This reaction forms the hydrazone intermediate, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methylene]hydrazide, with a high yield.[8][9]

Step 2: Acylation to Yield J147 The intermediate is then acylated using trifluoroacetic anhydride in the presence of triethylamine (Et3N) as a base in a dichloromethane (CH2Cl2) solvent at 0°C.[8] This step introduces the trifluoroacetyl group, yielding the final product, J147, as a pale yellow oil.[8]



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Chemical synthesis pathway of J147.

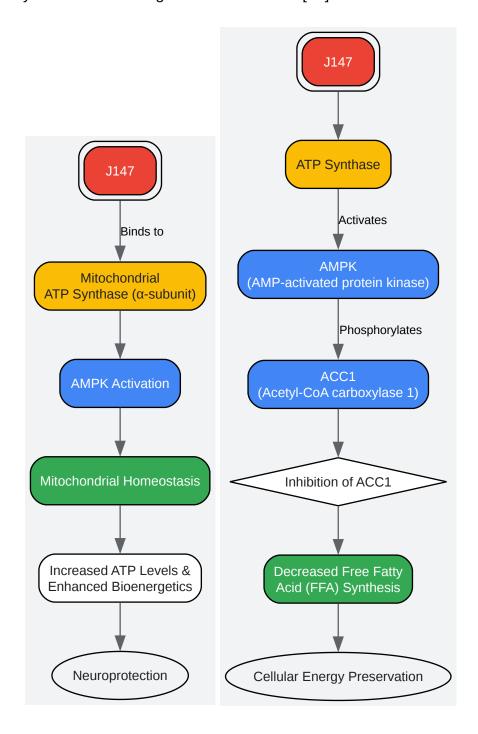
Mechanism of Action

J147 is a pleiotropic molecule that exerts its neuroprotective and neurotrophic effects through multiple pathways.[10] Its primary molecular target has been identified as the mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy production.[1][11]

Modulation of Mitochondrial ATP Synthase



J147 binds to the alpha subunit of ATP synthase.[11] This interaction modulates the enzyme's activity, leading to increased ATP levels and enhanced cellular bioenergetics.[11][12] By maintaining mitochondrial homeostasis, J147 protects neurons from age-related mitochondrial dysfunction, a key factor in neurodegenerative diseases.[11]



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